REACTION_CXSMILES
|
Cl[CH:2](Cl)[C:3]1[CH:8]=[CH:7][C:6]([S:9]([F:14])([F:13])([F:12])([F:11])[F:10])=[CH:5][C:4]=1[N+:15]([O-])=O.C([O-])(O)=O.[Na+]>COCCOC.[Pd]>[CH3:2][C:3]1[CH:8]=[CH:7][C:6]([S:9]([F:11])([F:10])([F:13])([F:14])[F:12])=[CH:5][C:4]=1[NH2:15] |f:1.2|
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC(C1=C(C=C(C=C1)S(F)(F)(F)(F)F)[N+](=O)[O-])Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was then removed by filtration
|
Type
|
EXTRACTION
|
Details
|
the reaction solution was extracted 3 times with 50 ml of MTB each time
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
Drying over MgSO4
|
Type
|
CUSTOM
|
Details
|
was followed by removal of the solvent in vacuo
|
Reaction Time |
54 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(N)C=C(C=C1)S(F)(F)(F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |